molecular formula C9H15N B13339514 4-Ethynyl-2-methylcyclohexan-1-amine

4-Ethynyl-2-methylcyclohexan-1-amine

Cat. No.: B13339514
M. Wt: 137.22 g/mol
InChI Key: PCALADZAWUNGBA-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylcyclohexan-1-amine is an organic compound with a unique structure that includes an ethynyl group and a methyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-methylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by the introduction of an ethynyl group. One common method is the reaction of cyclohexanone with methylmagnesium bromide to form 2-methylcyclohexanol, which is then dehydrated to produce 2-methylcyclohexene. The ethynyl group is introduced through a reaction with an ethynylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-Ethynyl-2-methylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

  • 2-Methylcyclohexan-1-amine
  • 4-Methylcyclohexan-1-amine
  • Cyclohexanamine derivatives

Comparison: 4-Ethynyl-2-methylcyclohexan-1-amine is unique due to the presence of both an ethynyl group and a methyl group on the cyclohexane ring. This combination imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. The ethynyl group, in particular, provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

4-ethynyl-2-methylcyclohexan-1-amine

InChI

InChI=1S/C9H15N/c1-3-8-4-5-9(10)7(2)6-8/h1,7-9H,4-6,10H2,2H3

InChI Key

PCALADZAWUNGBA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1N)C#C

Origin of Product

United States

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